(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid
Overview
Description
“(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850593-12-3 . It has a molecular weight of 248.01 and its IUPAC name is 2-isopropoxy-5-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
Boronic acids, including “(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Boron Chemistry and Material Science
Boron-containing compounds, including boronic acids, have seen a significant increase in research interest due to their unique chemical properties. These compounds are pivotal in the development of new materials and chemical sensors. For instance, boronic acids are instrumental in the synthesis of organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Their ability to form stable covalent bonds with various organic substrates enables the creation of complex materials with specific functionalities, including light emission and electrical conductivity. Studies highlight the potential of boronic acid derivatives in enhancing the efficiency and stability of OLEDs, underscoring their contribution to advancing green to near-infrared (NIR) emission technologies (Squeo & Pasini, 2020).
Biosensors and Diagnostic Tools
Boronic acids and their derivatives have been extensively explored for their application in developing electrochemical biosensors. These sensors leverage the selective binding properties of boronic acids to detect various biological and chemical substances, including sugars, glycated hemoglobin, and fluoride ions. The electrochemical properties of compounds such as ferroceneboronic acid have been utilized to create non-enzymatic glucose sensors, offering a promising avenue for diabetes monitoring and management. The development of these biosensors showcases the intersection of chemistry and biotechnology, providing tools for more accurate and accessible health diagnostics (Wang et al., 2014; Anzai, 2016).
Environmental and Agricultural Research
The application of boronic acids extends to environmental science, particularly in the treatment and purification of water. Research has focused on the removal of boron from seawater, a significant challenge in desalination processes. Boronic acids, by virtue of their affinity for various chemical species, play a crucial role in the development of filtration and purification technologies. These advancements not only improve the efficiency of removing contaminants from water but also contribute to the sustainability of water resources, highlighting the compound's importance in addressing global water scarcity issues (Tu, Nghiem, & Chivas, 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIZGUWFZKIYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660114 | |
Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
850593-12-3 | |
Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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